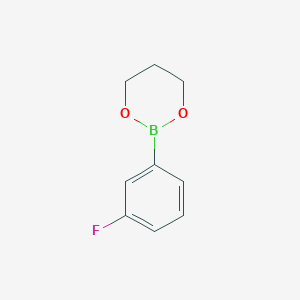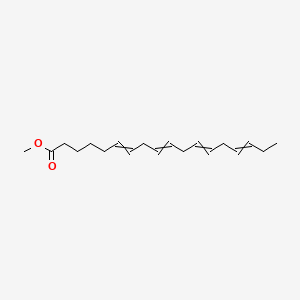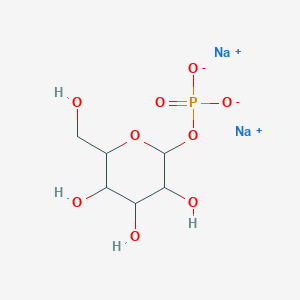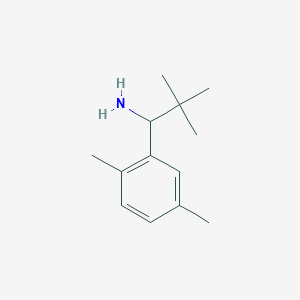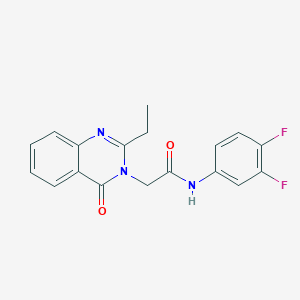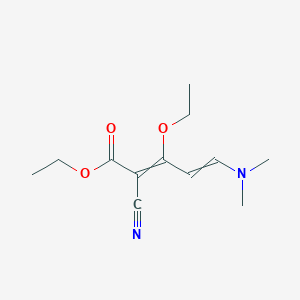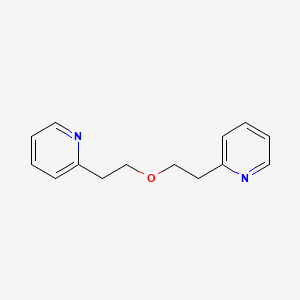
2,2'-(Oxybis(ethane-2,1-diyl))dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, where two pyridine rings are connected by an ethylene glycol linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine typically involves the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Applications De Recherche Scientifique
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar in structure but without the ethylene glycol linker.
1,10-Phenanthroline: Another bidentate ligand with a rigid structure, often used in similar applications.
2,2’-Dipyridylamine: Contains an amine linker instead of an ethylene glycol linker, offering different coordination properties.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is unique due to its flexible ethylene glycol linker, which allows for greater conformational flexibility compared to rigid ligands like 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can enhance its ability to form stable complexes with a variety of metal ions and improve its performance in applications such as catalysis and sensing.
Propriétés
Numéro CAS |
91029-17-3 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-[2-(2-pyridin-2-ylethoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-3-9-15-13(5-1)7-11-17-12-8-14-6-2-4-10-16-14/h1-6,9-10H,7-8,11-12H2 |
Clé InChI |
NWYWLJZZDDZBQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCOCCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
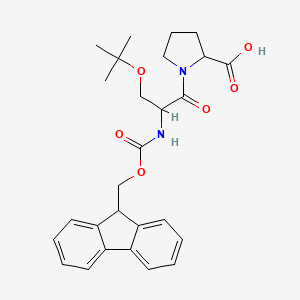
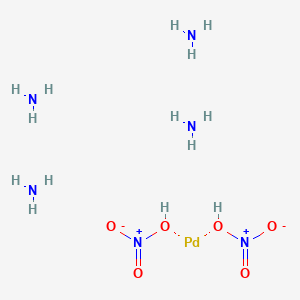
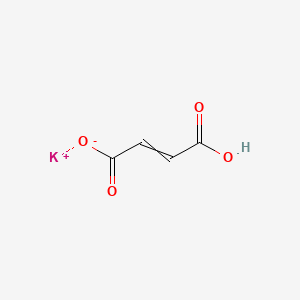
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
